molecular formula C13H21NO2 B2607285 Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate CAS No. 2031259-22-8

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate

Cat. No. B2607285
CAS RN: 2031259-22-8
M. Wt: 223.316
InChI Key: BGOHBGLMYVDXTO-UHFFFAOYSA-N
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Description

“Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate” is a chemical compound with the CAS Number: 2031259-22-8 . It has a molecular weight of 223.32 .


Molecular Structure Analysis

The molecular formula of “Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate” is C13H21NO2 . For more detailed structural information, techniques like NMR, HPLC, LC-MS, UPLC can be used .


Physical And Chemical Properties Analysis

“Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate” is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Biologically Active Natural Products Synthesis

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate serves as a valuable precursor for the synthesis of biologically active natural products. Notably, it contributes to the formation of compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antinociceptive, and analgesic effects .

Complex Molecule Synthesis

As a building block, this compound plays a crucial role in constructing complex molecules. Its alkyne functionality allows it to participate in various coupling reactions beyond click chemistry. Researchers leverage this property to create diverse functional molecules.

Antibacterial Activity

Studies have explored the antibacterial potential of related compounds. While not directly focused on tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate, similar derivatives were screened for their antibacterial effects against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) strains .

Intermediates for Biologically Active Compounds

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate serves as an intermediate in the synthesis of various biologically active compounds. For instance, it contributes to the production of crizotinib, a pharmaceutical agent used in cancer treatment .

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictogram is GHS07, and the signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

tert-butyl 1-prop-2-ynylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-9-14-10-7-6-8-11(14)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOHBGLMYVDXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCN1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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